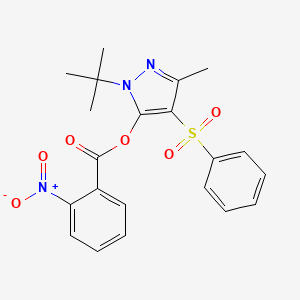![molecular formula C11H17FN2O2S B4755355 N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4755355.png)
N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide
Descripción general
Descripción
N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide, also known as DFMS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DFMS is a sulfonamide derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide inhibits the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme, preventing the hydration of carbon dioxide. This leads to a decrease in the concentration of bicarbonate ions, which can have a wide range of effects on physiological processes.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of bone resorption, the regulation of acid-base balance, and the modulation of respiration. N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide has also been shown to have anti-tumor activity, potentially due to its ability to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide has several advantages for use in lab experiments, including its ability to selectively inhibit the activity of carbonic anhydrase enzymes, its low toxicity, and its stability in solution. However, N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide also has some limitations, including its relatively low potency compared to other carbonic anhydrase inhibitors, and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide, including the development of more potent and selective inhibitors of carbonic anhydrase enzymes, the investigation of the role of carbonic anhydrase enzymes in various disease states, and the potential use of N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide, and to identify any potential off-target effects that may limit its usefulness as a research tool.
Aplicaciones Científicas De Investigación
N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide has been used extensively in scientific research due to its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide, and are involved in a wide range of physiological processes, including acid-base balance, respiration, and bone resorption.
Propiedades
IUPAC Name |
N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN2O2S/c1-14(2)8-7-13-17(15,16)9-10-3-5-11(12)6-4-10/h3-6,13H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLBIERLBMEVBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNS(=O)(=O)CC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl [2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl]carbamate](/img/structure/B4755281.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B4755287.png)

![4-chloro-3-(5-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4755300.png)
![methyl 2-[({[3-chloro-4-(difluoromethoxy)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B4755307.png)

![5-(2,4-dichlorophenyl)-N-[({4-[5-(hydroxymethyl)-2-furyl]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B4755326.png)

![2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide](/img/structure/B4755333.png)


![2-ethoxy-3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine](/img/structure/B4755360.png)

![2-{[1-(2-furylmethyl)-5-oxo-3-pyrrolidinyl]carbonyl}-N-phenylhydrazinecarboxamide](/img/structure/B4755372.png)